molecular formula C9H13NO B12877788 1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone

1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12877788
M. Wt: 151.21 g/mol
InChI Key: ZQVMYPJJXXOYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C9H13NO. It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of three methyl groups attached to the pyrrole ring and an ethanone group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry .

Preparation Methods

The synthesis of 1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,4,5-trimethylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via electrophilic acylation, resulting in the formation of the desired ethanone derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its biological effects and therapeutic potential .

Comparison with Similar Compounds

1-(1,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(2,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone
  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • 1-(4-Methyl-1H-pyrrol-3-yl)ethanone
  • 1-(2-Methyl-4-phenyl-1H-pyrrol-3-yl)ethanone

These compounds share similar structural features but differ in the position and number of substituents on the pyrrole ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1,4,5-trimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-6-7(2)10(4)5-9(6)8(3)11/h5H,1-4H3

InChI Key

ZQVMYPJJXXOYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1C(=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.